3-(4-Ethylpiperazine-1-carbonyl)chromen-2-one
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Overview
Description
3-(4-Ethylpiperazine-1-carbonyl)chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylpiperazine-1-carbonyl)chromen-2-one typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the 4-Ethylpiperazino Group: The 4-ethylpiperazino group is introduced through a nucleophilic substitution reaction. This involves reacting the chromen-2-one core with 4-ethylpiperazine in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylpiperazine-1-carbonyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-(4-Ethylpiperazine-1-carbonyl)chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Ethylpiperazine-1-carbonyl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
9-(4-ethylpiperazino-1-carbonyl)fluoren-9-ol hydrochloride: A structural analog with anxiolytic activity.
Amizil (benactyzine): Known for its tranquilizing properties.
Uniqueness
3-(4-Ethylpiperazine-1-carbonyl)chromen-2-one stands out due to its unique chromen-2-one core structure combined with the 4-ethylpiperazino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H18N2O3 |
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Molecular Weight |
286.33g/mol |
IUPAC Name |
3-(4-ethylpiperazine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C16H18N2O3/c1-2-17-7-9-18(10-8-17)15(19)13-11-12-5-3-4-6-14(12)21-16(13)20/h3-6,11H,2,7-10H2,1H3 |
InChI Key |
GYQJCVIKNOFYMZ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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